6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2,3-diaminopyridine with methyl isocyanate under controlled conditions . Another approach includes the use of 1-methyl-1H-imidazol-4-amine and fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium t-butanolate and palladium catalysts in toluene.
Coupling Reactions: Reagents such as aryl boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential drugs for treating migraines and cancer.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to act as a bioisostere for purines.
Industrial Applications: Its derivatives are explored for use in various industrial processes, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, some derivatives act as antagonists of biological receptors such as angiotensin II and thromboxane A2 . These interactions can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridines: These compounds have a different fusion pattern and are known for their use in various pharmaceutical applications.
Uniqueness
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7BrN4 |
---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
6-bromo-3-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4/c1-12-6-5(11-7(12)9)2-4(8)3-10-6/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
DKOPECPRMFRAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=N2)Br)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.